molecular formula C18H20N2O4 B4504151 3-{[2-(2-methoxyphenoxy)propanoyl]amino}-2-methylbenzamide

3-{[2-(2-methoxyphenoxy)propanoyl]amino}-2-methylbenzamide

Cat. No.: B4504151
M. Wt: 328.4 g/mol
InChI Key: LZDSXPGLGKMBNO-UHFFFAOYSA-N
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Description

3-{[2-(2-methoxyphenoxy)propanoyl]amino}-2-methylbenzamide is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.14230712 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Imaging and Diagnostics

One of the notable applications of 3-{[2-(2-methoxyphenoxy)propanoyl]amino}-2-methylbenzamide is in the field of biomedical imaging, particularly in enhancing the specificity and efficacy of diagnostic techniques. A study detailed the initial evaluation of a selective 5-HT2A ligand, derived from this compound, for single-photon emission tomography (SPET) in healthy human subjects. The research underscored its potential in mapping 5-HT2 receptors in the brain, suggesting a promising avenue for diagnosing and understanding various neurological conditions (Busatto et al., 1997).

Environmental and Health Impact Studies

The compound has also been pivotal in studies assessing the environmental presence and health impacts of parabens, chemicals widely used as preservatives in consumer products. Research investigating the urinary concentrations of parabens among various populations has utilized derivatives of this compound to understand exposure levels. These studies have provided critical insights into the widespread exposure to parabens and underscored the need for further assessment of their potential health risks (Honda et al., 2018).

Pharmacokinetic Research

In pharmacokinetic research, the compound has been instrumental in studying the bioavailability and plasma levels of various drugs. For example, research on metoclopramide plasma levels following high oral doses for emesis prophylaxis in cytostatic therapy highlighted its utility in achieving desirable plasma concentrations without peak levels that could lead to side effects (Vergin et al., 1984).

Toxicology and Safety Assessment

The compound has also found applications in toxicology, particularly in assessing the safety and potential toxic effects of various substances. Studies have quantified urinary conjugates of bisphenol A, dichlorophenol, and benzophenone, among others, to evaluate human exposure and the potential health implications of these environmental chemicals. This research is crucial in understanding the metabolic pathways and the extent of human exposure to hazardous compounds (Ye et al., 2005).

Properties

IUPAC Name

3-[2-(2-methoxyphenoxy)propanoylamino]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-13(17(19)21)7-6-8-14(11)20-18(22)12(2)24-16-10-5-4-9-15(16)23-3/h4-10,12H,1-3H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDSXPGLGKMBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=CC=C2OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.